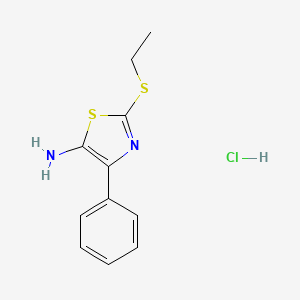

![molecular formula C10H15Cl2N3 B1404912 [1-(1H-ベンゾイミダゾール-2-イル)-1-メチルエチル]アミン二塩酸塩 CAS No. 102880-52-4](/img/structure/B1404912.png)

[1-(1H-ベンゾイミダゾール-2-イル)-1-メチルエチル]アミン二塩酸塩

説明

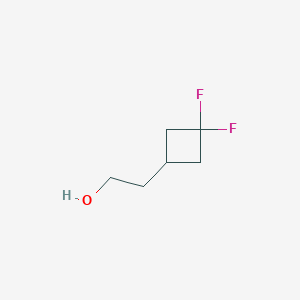

“[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 102880-52-4 . It has a molecular weight of 248.15 and its IUPAC name is 2-(1H-benzimidazol-2-yl)-2-propanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3.2ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H . This indicates that the compound contains a benzimidazole ring attached to a propanamine group.Physical and Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the resources.科学的研究の応用

抗寄生虫活性

この化合物は、特にトリキネラ・スピラリスによって引き起こされる寄生虫感染症の治療法の開発において可能性を示しています。研究では、問題の化合物と構造的に類似した新しいベンゾイミダゾリル-2-ヒドラゾンは、アルベンダゾールやイベルメクチンなどの臨床的に使用されている駆虫薬よりも活性が高いことが示されています 。これらの知見から、この化合物の誘導体は寄生虫の幼虫の駆除に効果的であり、新しい抗寄生虫薬につながる可能性があることが示唆されています。

抗酸化特性

ベンゾイミダゾール誘導体は、その抗酸化活性で知られています。それらは、非極性媒体における水素原子移動(HAT)、極性媒体における単電子移動に続くプロトン移動(SET-PT)、および両方の媒体におけるラジカル付加形成(RAF)を含むいくつかの可能な反応経路を通じて、さまざまなフリーラジカルと反応することができます 。これは、この化合物が、新しい抗酸化物質の開発を目的とした科学研究に使用できることを示しています。

抗がんの可能性

研究では、1H-ベンゾイミダゾール-2-イルヒドラゾンは、チューブリンの重合に影響を与え、ヒト悪性細胞株に対して細胞毒性を示すことが実証されています 。これは、この化合物の誘導体が、その抗腫瘍活性について調べられる可能性があり、新しいがん治療につながる可能性があることを示唆しています。

チューブリン重合調節

この化合物のチューブリン重合への影響が評価され、ノコダゾールと比較して、核形成段階を延長し、重合プロセスを遅らせることができることが示されています 。この特性は、がん研究において重要です。なぜなら、チューブリンは抗がん剤の標的であり、その重合を調節することは、がん細胞の増殖を阻害するための戦略となる可能性があるからです。

抗菌効果

ベンゾイミダゾール誘導体は、メチシリン耐性およびバンコマイシン耐性黄色ブドウ球菌などのいくつかの耐性菌に対して強力な抗菌活性を示すことが報告されています 。これは、この化合物が、抗生物質耐性との闘いにおいて重要な、新しい抗菌剤の開発に使用できることを示唆しています。

分子ドッキング研究

ベンゾイミダゾールヒドラゾンのコルヒチン結合部位でのチューブリンとの可能な結合様式を調べるために、分子ドッキング研究が行われました 。この研究は、これらの化合物が生物学的標的とどのように相互作用するかを理解するために不可欠であり、より高い効力と特異性を持つ薬物の設計に役立ちます。

作用機序

Target of Action

It’s worth noting that benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, which suggests that this compound may also interact with specific proteins or enzymes .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets, leading to changes that result in these effects.

Biochemical Pathways

These could potentially include pathways related to viral replication, tumor growth, blood pressure regulation, gastric acid secretion, parasitic infection, microbial growth, and inflammation .

Result of Action

Based on the known activities of benzimidazole derivatives, it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its potential antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects.

This compound, like other benzimidazole derivatives, holds promise for a wide range of therapeutic applications due to its potential for diverse biological activities .

生化学分析

Biochemical Properties

[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and ionic bonds .

Cellular Effects

The effects of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, it may impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or altering gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways . These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For instance, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTKKYDOKPJPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)

![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)

![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)

![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)

![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)